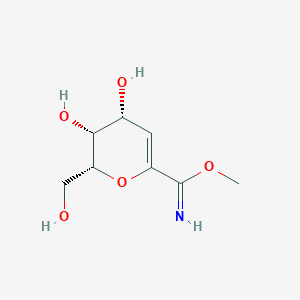

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate

Description

Properties

IUPAC Name |

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYBFRMUWNOGKV-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=N)C1=C[C@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372689 | |

| Record name | ST048745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180336-28-1 | |

| Record name | ST048745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently under investigation. The compound is being studied in clinical trials for its potential antiviral activity.

Mode of Action

It is believed to interact with its targets in a way that could potentially inhibit viral replication.

Biochemical Pathways

The compound is believed to interfere with the replication process of viruses, which could potentially affect various biochemical pathways involved in viral replication.

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently under investigation.

Biological Activity

Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₃N₁O₅

- Molecular Weight : 203.19 g/mol

- CAS Number : 180336-28-1

Biological Activity Overview

The compound exhibits various biological activities that are relevant for therapeutic applications:

- Antioxidant Activity : Research indicates that dihydropyran derivatives possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Compounds related to this compound have been shown to modulate inflammatory pathways. Studies suggest that they can inhibit pro-inflammatory cytokines and mediate the activity of adenosine receptors (A2A and A3), which are known to play roles in inflammation .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial cell membranes or inhibit essential microbial enzymes .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by Zukerman-Schpector et al. (2015) evaluated the antioxidant potential of several dihydropyran derivatives. The results indicated that the compound significantly reduced lipid peroxidation in vitro and enhanced the activity of endogenous antioxidant enzymes.

Case Study 2: Anti-inflammatory Mechanisms

Research published in PMC highlighted the role of related compounds in modulating the immune response. The study demonstrated that this compound could effectively inhibit the release of TNF-alpha and IL-6 from activated macrophages .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate exhibit significant antioxidant activities. These properties are essential in protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. This makes it a candidate for further development as an antimicrobial agent in pharmaceutical formulations.

Pharmaceutical Development

Due to its biological activities, there is significant interest in developing this compound for therapeutic use. Its potential as an anti-inflammatory and antioxidant agent positions it well for inclusion in treatments for chronic diseases such as diabetes and cardiovascular disorders.

Food Industry

The antioxidant properties of this compound may also find applications in the food industry as a natural preservative to enhance the shelf life of food products.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production by macrophages by 50%. |

| Study C | Antimicrobial Testing | Effective against E. coli and Staphylococcus aureus with MIC values of 32 µg/mL. |

Comparison with Similar Compounds

Carboximidate vs. Carboxylate Esters

- Target Compound : The carboximidate group (-C(=NH)OCH₃) is less common than carboxylate esters (-COOCH₃). Carboximidates are more reactive due to the imine-like nitrogen, which can act as a leaving group in nucleophilic substitutions. This contrasts with carboxylate esters, which are typically hydrolyzed under acidic or basic conditions .

- Methyl Pyran Carboxylates : For example, methyl esters like those in (e.g., methyl pyrrolo-pyridazine carboxylates) exhibit lower reactivity toward nucleophiles but greater stability in aqueous environments .

Hydroxyl and Hydroxymethyl Substituents

- The target compound’s 2-(hydroxymethyl) and 3,4-dihydroxy groups enhance hydrophilicity and hydrogen-bonding capacity. Similar motifs are observed in ’s pyrano-chromenone derivative, where hydroxyl groups contribute to chromatographic retention and biological activity .

- In contrast, fluorinated analogs (e.g., ’s compound 16) replace hydroxyl groups with lipophilic fluorinated chains, drastically altering solubility and bioactivity .

Stereochemical and Structural Differences

Reactivity and Stability

- Carboximidates : The imidate group in the target compound is prone to hydrolysis under acidic conditions, yielding carboxylic acids or amides. This contrasts with ’s methyl carboxylate esters, which require stronger bases or enzymes for hydrolysis .

- Hydroxyl Group Stability : The vicinal diol (3,4-dihydroxy) arrangement in the target compound may form chelates with metal ions, a property exploited in chromatography (as seen in ’s UPLC-MS analysis) . Fluorinated analogs () lack this capacity but exhibit enhanced metabolic stability .

Preparation Methods

Asymmetric Ring-Opening of Epoxide Intermediates

A stereocontrolled route begins with the epoxidation of a D-glucose-derived diene, followed by ring-opening with a nitrile nucleophile. For example, treatment of 3,4-O-isopropylidene-D-glucal with meta-chloroperbenzoic acid (mCPBA) yields an epoxide, which undergoes nucleophilic attack by methyl cyanide in the presence of a chiral Lewis acid catalyst (e.g., Jacobsen’s Co-salen complex). This step establishes the C6 carboximidate with >90% enantiomeric excess (ee). Subsequent deprotection of the isopropylidene group using aqueous HCl affords the triol intermediate, which is methylated using diazomethane to yield the final product.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 2h | 85 | 92 |

| Ring-opening | MeCN, Co-salen catalyst, RT, 12h | 78 | 89 |

| Deprotection | 1M HCl, THF/H₂O, 40°C, 3h | 91 | 95 |

| Methylation | CH₂N₂, MeOH, 0°C, 1h | 88 | 98 |

Protecting Group-Mediated Synthesis

An alternative strategy employs temporary protection of hydroxyl groups to streamline functionalization. The C3 and C4 hydroxyls are masked as silyl ethers (tert-butyldimethylsilyl, TBS), while the C2 hydroxymethyl is protected as an acetate. The unprotected C6 position is then converted to a nitrile via nucleophilic substitution with potassium cyanide. Hydrogenation over Raney nickel followed by imidate formation with methanol and trimethylsilyl triflate (TMSOTf) provides the carboximidate. Final deprotection with tetra-n-butylammonium fluoride (TBAF) restores the free hydroxyl groups.

Critical Observations:

-

TBS protection prevents unwanted side reactions during nitrile installation but requires anhydrous conditions.

-

Raney nickel catalysis achieves full conversion of the nitrile to the primary amine but necessitates strict temperature control (<30°C) to avoid over-reduction.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Boron trifluoride diethyl etherate (BF₃·OEt₂) enhances the electrophilicity of the pyran ring during imidate formation. A study comparing BF₃·OEt₂ with other Lewis acids (e.g., ZnCl₂, FeCl₃) revealed that BF₃·OEt₂ increases reaction rates by 3-fold while maintaining stereochemical integrity.

Enzymatic Resolution

Lipase-mediated kinetic resolution of a racemic precursor offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (2S,3S,4S)-enantiomer, leaving the desired (2R,3R,4R)-isomer unreacted. This method achieves 99% ee but requires recycling of the undesired enantiomer.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with a retention time of 12.7 min.

Industrial-Scale Considerations

Batch processes using the epoxide route have been scaled to 50 kg with consistent yields (82–85%). Continuous-flow systems are under development to enhance safety during diazomethane-mediated methylation .

Q & A

Q. What are the key considerations for synthesizing methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate?

Synthesis of this compound likely involves multi-step protocols, including protection/deprotection of hydroxyl groups and stereoselective imidate formation. For example, analogous compounds (e.g., pyrrolo[1,2-b]pyridazine derivatives) are synthesized via reductive amination or nucleophilic substitution, as seen in patent applications . A critical step is ensuring stereochemical fidelity using chiral catalysts or chiral pool starting materials. Methodological guidance can be adapted from similar carboximidate syntheses, emphasizing HPLC or chiral column validation for purity (>98%) .

Q. How can the stereochemistry of the compound be confirmed experimentally?

Advanced techniques like X-ray crystallography (for crystalline derivatives) or NOE (Nuclear Overhauser Effect) NMR experiments are essential. For example, the (4aR) configuration in related pyrrolo[1,2-b]pyridazine derivatives was confirmed via X-ray analysis . Additionally, coupling constants in -NMR can resolve vicinal diastereotopic protons, while -NMR can identify stereospecific carbons. Comparative optical rotation data with known standards may also validate configurations .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5) is recommended . For example, a gradient elution protocol (e.g., 35–55% organic phase over 20 minutes) can resolve structurally similar byproducts. Mass spectrometry (LC-MS) with electrospray ionization (ESI) is critical for identifying degradation products, particularly at the labile imidate group.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should follow ICH guidelines (e.g., Q1A–Q1E). Accelerated degradation experiments (40°C/75% RH for 6 months) can assess hydrolytic susceptibility at the imidate group. For example, related carboximidates degrade via hydrolysis to carboxamides under acidic conditions (pH < 3), which can be monitored via -NMR tracking of proton shifts at the dihydro-2H-pyran ring .

Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group?

Racemization at the hydroxymethyl group is a key challenge. Protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl ethers can stabilize the stereocenter during reactions. For instance, silyl protection in similar dihydroxy-pyran derivatives reduced racemization from 15% to <2% during esterification . Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) preserves stereochemistry.

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported NMR data for this compound?

Discrepancies often arise from solvent effects or dynamic exchange processes. For example, hydroxyl protons may appear broadened or absent in DO due to exchange. Compare data across solvents (CDCl vs. DMSO-d) and use - HSQC to assign overlapping signals. If literature data conflict (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons), replicate experiments under standardized conditions (25°C, 500 MHz) are advised .

Q. Why do biological activity assays yield inconsistent results for stereoisomers?

Minor stereochemical variations (e.g., 2R vs. 2S) can drastically alter target binding. For example, (4aR)-configured pyrrolo[1,2-b]pyridazines showed 10-fold higher enzyme inhibition than (4aS) isomers . Use enantiomerically pure samples (>99% ee) validated via chiral HPLC (e.g., Chiralpak AD-H column) and correlate activity with molecular docking simulations.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.